molecular formula C12H16Cl2IN3OSi B2914995 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1404364-72-2

2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2914995
CAS No.: 1404364-72-2
M. Wt: 444.17
InChI Key: GOSIUUKDKZGBNS-UHFFFAOYSA-N
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Description

2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound featuring distinct structural motifs: a pyrrolopyrimidine core, halogen substituents, and a trimethylsilyl group. This compound belongs to a class of molecules often used in advanced organic synthesis and medicinal chemistry, owing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes. A common synthetic route begins with the formation of the pyrrolopyrimidine core, followed by sequential halogenation and silylation steps.

  • Formation of Pyrrolopyrimidine Core: This is usually achieved by the cyclization of an appropriate precursor, involving a series of condensation reactions.

  • Halogenation: Subsequent halogenation, such as chlorination and iodination, is carried out under controlled conditions using reagents like N-chlorosuccinimide (NCS) for chlorination and N-iodosuccinimide (NIS) for iodination.

Industrial Production Methods: Industrial-scale production may involve optimized versions of the above steps, with a focus on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often utilized to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidation with reagents like hydrogen peroxide or peracids to form corresponding oxides.

  • Reduction: Reduction can be achieved using mild reducing agents such as sodium borohydride.

  • Substitution: The halogen atoms can undergo nucleophilic substitution reactions, replacing the halogen with a variety of functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Sodium alkoxide, Grignard reagents.

Major Products:

  • Oxides: from oxidation reactions.

  • Reduced derivatives: such as amines or alcohols.

  • Substituted products: where halogen atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry:

  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Catalysis: Acts as a ligand or a catalyst in various organic transformations.

Biology and Medicine:

  • Drug Development: The unique structure makes it a candidate for developing novel pharmaceuticals, particularly in anti-cancer and anti-viral research.

  • Biochemical Probes: Used to study biological pathways and interactions due to its unique chemical properties.

Industry:

  • Material Science: Explored in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often through binding or inhibition. The halogen substituents can form halogen bonds, influencing molecular recognition processes. The silyl group may impact the lipophilicity and stability of the compound, affecting its interaction with cellular membranes and enzymes.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition of key enzymes involved in disease pathways.

  • Receptors: Binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine and silyl group, resulting in different reactivity.

  • 5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Does not have chlorination and silylation.

  • 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Absence of the silyl group.

Properties

IUPAC Name

2-[(2,4-dichloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2IN3OSi/c1-20(2,3)5-4-19-7-18-6-8(15)9-10(13)16-12(14)17-11(9)18/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSIUUKDKZGBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2IN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50-L jacketed reactor was flushed with nitrogen and charged with 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1437 g, 4578 mmol), anhydrous DMF (5.75 L) and SEM-Cl (1145 g, 6867 mmol). The reaction solution was cooled to 0-5° C. and treated with sodium hydride (60% dispersion in mineral oil, 275 g, 6867 mmol) portion wise over 2 h. The mixture was allowed to warm to room temperature over 1 h, after which time TLC analysis indicated complete reaction. The reaction mixture was treated with saturated aqueous NH4Cl (4.5 L), diluted with water (14 L), and stirred at room temperature for 16 h to give a brown precipitate. The precipitate was filtered and washed with water (3×3 L) and hexanes (2×3 L) to give 2065 g of a crude brown solid. The crude solid was dissolved in DCM (3 L), and the solution was filtered to remove insoluble material and concentrated to a solid. The solid was triturated twice from methanol/water (4 L, 5:1) and dried under reduced pressure at 45° C. for 64 h to afford 1100 g (Yield: 54%) of the title compound as a beige solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.14 (s, 1H), 5.54 (s, 2H), 3.52 (t, J=7.94 Hz, 2H), 0.84 (t, J=7.94 Hz, 2H), −0.08 (s, 9H). MS (ESI) m/z 443.9 [M+1]+.
Quantity
1437 g
Type
reactant
Reaction Step One
Quantity
1145 g
Type
reactant
Reaction Step One
Name
Quantity
5.75 L
Type
solvent
Reaction Step One
Quantity
275 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
reactant
Reaction Step Three
Name
Quantity
14 L
Type
solvent
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five
Yield
54%

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